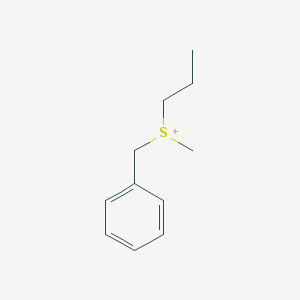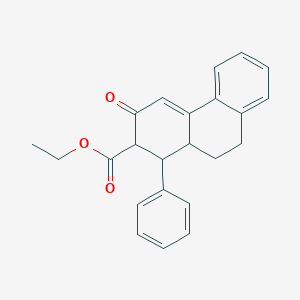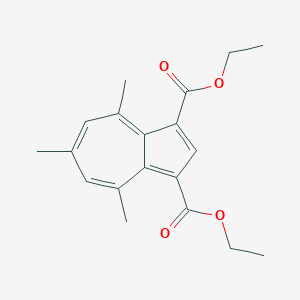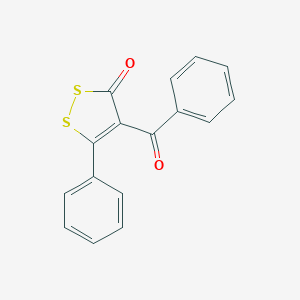
1-Benzylidene-5-methyl-4-oxopyrazolidin-1-ium-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylidene-5-methyl-4-oxopyrazolidin-1-ium-2-ide, commonly known as BzMP, is a heterocyclic compound with a pyrazolidine backbone. It is an organic salt with a cationic imine group and an anionic carboxylate group. BzMP has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
BzMP exerts its biological activities through various mechanisms of action. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BzMP also exhibits antibacterial activity by disrupting the bacterial cell membrane. Furthermore, BzMP inhibits fungal growth by interfering with the fungal cell wall synthesis. BzMP has also been shown to inhibit the replication of certain viruses by interfering with their RNA synthesis.
Biochemical and Physiological Effects:
BzMP has been shown to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. BzMP also disrupts the bacterial cell membrane by increasing its permeability. Additionally, BzMP inhibits the synthesis of ergosterol in fungi, which is an essential component of their cell membrane. BzMP has also been shown to inhibit viral RNA synthesis by interfering with the viral polymerase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BzMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be confirmed using various spectroscopic techniques. BzMP exhibits potent biological activities at low concentrations, making it a useful tool for studying various biological processes. However, BzMP has some limitations for lab experiments. It is relatively unstable and can decompose under certain conditions. Additionally, BzMP can exhibit nonspecific binding to biological molecules, which can complicate its use in certain experiments.
Direcciones Futuras
BzMP has several potential future directions for scientific research. It can be further studied for its antitumor, antibacterial, antifungal, and antiviral activities. Additionally, BzMP can be used as a fluorescent probe for the detection of other biomolecules. Furthermore, BzMP can be used as a building block for the synthesis of other heterocyclic compounds with potential biological activities. Finally, BzMP can be modified to improve its stability and specificity for certain biological molecules.
Métodos De Síntesis
BzMP can be synthesized through a straightforward and efficient reaction between 5-methyl-4-oxo-1,3-dioxolane and benzaldehyde in the presence of a base catalyst. The reaction yields a yellow crystalline solid that can be purified using recrystallization techniques. The chemical structure of BzMP can be confirmed using various spectroscopic techniques such as NMR, IR, and MS.
Aplicaciones Científicas De Investigación
BzMP has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. BzMP has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. Additionally, BzMP has been used as a building block for the synthesis of other heterocyclic compounds.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one |
InChI |
InChI=1S/C11H12N2O/c1-9-11(14)7-12-13(9)8-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b13-8+ |
Clave InChI |
CAKLITNUNDCYDY-MDWZMJQESA-N |
SMILES isomérico |
CC\1C(=O)C[N-]/[N+]1=C/C2=CC=CC=C2 |
SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
SMILES canónico |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)


![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)


![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)

![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)